1-Benzyl-2,3,5-triphenyl-1H-pyrrole
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Overview
Description
1-Benzyl-2,3,5-triphenyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a benzyl group and three phenyl groups attached to the pyrrole ring, making it a highly substituted derivative of pyrrole .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2,3,5-triphenyl-1H-pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran reacts with benzylamine and triphenylacetaldehyde in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-2,3,5-triphenyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and alkyl halides
Major Products:
Oxidation Products: Pyrrole oxides.
Reduction Products: Reduced pyrrole derivatives.
Substitution Products: Various substituted pyrrole derivatives depending on the electrophile used
Scientific Research Applications
1-Benzyl-2,3,5-triphenyl-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 1-Benzyl-2,3,5-triphenyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-Benzyl-3,5-diphenyl-1H-pyrazole
- 1-Benzyl-2,5-dihydropyrrole
- 1-Benzyl-3-pyrrolidinol
Comparison: 1-Benzyl-2,3,5-triphenyl-1H-pyrrole is unique due to its high degree of substitution on the pyrrole ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
103166-34-3 |
---|---|
Molecular Formula |
C29H23N |
Molecular Weight |
385.5 g/mol |
IUPAC Name |
1-benzyl-2,3,5-triphenylpyrrole |
InChI |
InChI=1S/C29H23N/c1-5-13-23(14-6-1)22-30-28(25-17-9-3-10-18-25)21-27(24-15-7-2-8-16-24)29(30)26-19-11-4-12-20-26/h1-21H,22H2 |
InChI Key |
VMZYFGZIOMMDED-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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